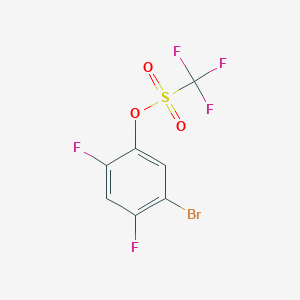

5-Bromo-2,4-difluorophenyl trifluoromethanesulphonate

Description

5-Bromo-2,4-difluorophenyl trifluoromethanesulphonate is a chemical compound with the molecular formula C7H2BrF5O3S and a molecular weight of 341.05 g/mol . It is known for its unique structural properties, which include a bromine atom, two fluorine atoms, and a trifluoromethanesulphonate group attached to a phenyl ring. This compound is used in various chemical reactions and has significant applications in scientific research.

Properties

Molecular Formula |

C7H2BrF5O3S |

|---|---|

Molecular Weight |

341.05 g/mol |

IUPAC Name |

(5-bromo-2,4-difluorophenyl) trifluoromethanesulfonate |

InChI |

InChI=1S/C7H2BrF5O3S/c8-3-1-6(5(10)2-4(3)9)16-17(14,15)7(11,12)13/h1-2H |

InChI Key |

CJTVFORHQIRKAX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)F)OS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,4-difluorophenyl trifluoromethanesulphonate typically involves the reaction of 5-Bromo-2,4-difluorophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,4-difluorophenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:

Nucleophilic substitution: The trifluoromethanesulphonate group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and reduction: The bromine and fluorine atoms can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used for these reactions.

Major Products Formed

Nucleophilic substitution: The major products are the corresponding substituted phenyl derivatives.

Oxidation and reduction: The products depend on the specific reagents and conditions used but can include various oxidized or reduced phenyl derivatives.

Scientific Research Applications

5-Bromo-2,4-difluorophenyl trifluoromethanesulphonate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-difluorophenyl trifluoromethanesulphonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The trifluoromethanesulphonate group is a good leaving group, making the compound highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

- 5-Bromo-2,4-difluorophenyl methanesulphonate

- 5-Bromo-2,4-difluorophenyl tosylate

- 5-Bromo-2,4-difluorophenyl mesylate

Uniqueness

5-Bromo-2,4-difluorophenyl trifluoromethanesulphonate is unique due to the presence of the trifluoromethanesulphonate group, which imparts higher reactivity and stability compared to other sulphonate derivatives. This makes it particularly useful in synthetic chemistry and various research applications .

Biological Activity

5-Bromo-2,4-difluorophenyl trifluoromethanesulphonate (CAS No. 1935455-76-7) is a compound of significant interest in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHBrFOS

- Molecular Weight : 341.05 g/mol

- Synonyms : Methanesulfonic acid, 1,1,1-trifluoro-, 5-bromo-2,4-difluorophenyl ester

The biological activity of 5-Bromo-2,4-difluorophenyl trifluoromethanesulphonate is primarily attributed to its electrophilic nature due to the trifluoromethanesulphonate group. This moiety can participate in nucleophilic substitution reactions, potentially interacting with various biomolecules such as proteins and nucleic acids. The exact mode of action remains an area of ongoing research but may involve:

- Modification of Enzyme Activity : The compound may act as an inhibitor or activator of specific enzymes through covalent modification.

- Influence on Cellular Signaling Pathways : By modifying key signaling proteins, it could alter cellular responses to external stimuli.

Anticancer Activity

Recent studies have indicated that compounds similar to 5-Bromo-2,4-difluorophenyl trifluoromethanesulphonate exhibit promising anticancer properties. For example:

- Inhibition of Tumor Cell Proliferation : Research has shown that related compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Antimicrobial Properties

The trifluoromethanesulphonate group has been linked to enhanced antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics.

Study on Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the effects of fluorinated phenyl sulfonates on cancer cell lines. The results indicated that:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- Findings :

- Significant inhibition of cell viability was observed at concentrations above 10 µM.

- Mechanistic studies revealed that treated cells exhibited increased levels of reactive oxygen species (ROS), leading to oxidative stress-induced apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis via ROS |

| A549 | 15.0 | Cell cycle arrest at G2/M phase |

| HeLa | 10.0 | Inhibition of DNA synthesis |

Antimicrobial Activity Study

In a separate investigation focusing on antimicrobial properties:

- Pathogens Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Results :

- The compound displayed minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL against the tested pathogens.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 128 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.